4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(Z)-methoxyiminomethyl]-2-methylbenzamide
Description
Discovery and Developmental Context within Novel Insecticide Chemistry
Fluxametamide was discovered and synthesized by Nissan Chemical Industries, Ltd., as part of a research initiative to develop environmentally conscious and safe insecticides with new modes of action to combat the growing issue of pest resistance. researchgate.netnih.govresearchgate.net The compound was officially announced by Nissan in 2015. chemicalbook.comchemicalbook.com
The development of fluxametamide emerged from broader research into the isoxazoline (B3343090) class of chemicals, which began around the year 2000 by Nissan researchers. researchgate.net This line of inquiry led to the creation of a first-in-class agricultural insecticide that functions as an allosteric modulator of the GABA-gated chloride ion channel. researchgate.net Fluxametamide is a racemic mixture, composed of equal parts of its (S)- and (R)-enantiomers. researchgate.netherts.ac.uk Research has indicated that the S-(+)-isomer possesses significantly higher insecticidal bioactivity compared to the R-(-)-isomer. nih.govacs.org
Chemical Classification and Significance: The Isoxazoline Class
Fluxametamide is classified as an isoxazoline insecticide. researchgate.netmdpi.com The Insecticide Resistance Action Committee (IRAC) places it in Group 30, which includes GABA-gated chloride channel allosteric modulators. irac-online.orgnih.gov
The significance of this classification lies in its distinct mode of action. Fluxametamide acts as a non-competitive antagonist of ligand-gated chloride channels (LGCCs), specifically targeting γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in arthropods. researchgate.netnih.govnih.gov It binds to a unique allosteric site on these receptors, which is different from the binding sites of other insecticides like fiproles and cyclodienes. nih.govchemicalbook.com
This novel binding site is a key reason for fluxametamide's effectiveness against pest populations that have developed resistance to existing insecticides, such as fipronil (B1672679). researchgate.netmdpi.comnih.gov The compound shows high target-site selectivity for arthropods over mammals, as its antagonistic activity against rat GABA receptors is nearly insignificant. researchgate.netnih.gov This selectivity contributes to its value in integrated pest management programs. Fluxametamide is effective against a wide spectrum of agricultural pests, including various species of Lepidoptera (caterpillars), Thysanoptera (thrips), Coleoptera (beetles), and Diptera (flies). researchgate.netresearchgate.netmdpi.com
Table 1: Chemical Properties of Fluxametamide
| Property | Value |
|---|---|
| CAS Number | 928783-29-3 |
| Molecular Formula | C₂₀H₁₆Cl₂F₃N₃O₃ |
| Molecular Weight | 474.26 g/mol |
| IRAC MoA Class | 30 |
| Chemical Class | Isoxazoline |
| IUPAC Name | 4-((5RS)-5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazol-3-yl)-N-((EZ)-(methoxyimino)methyl)-o-toluamide |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Fipronil |
Structure
2D Structure
Properties
CAS No. |
928783-29-3 |
|---|---|
Molecular Formula |
C20H16Cl2F3N3O3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(Z)-methoxyiminomethyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)N/C=N\OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Insecticidal Action
Antagonism of Ligand-Gated Chloride Channels (LGCCs)
At the cellular level, fluxametamide functions as an antagonist of insect ligand-gated chloride channels (LGCCs). These channels are crucial for inhibitory neurotransmission in insects, and their disruption leads to hyperexcitation and paralysis.
Interaction with Gamma-Aminobutyric Acid-Gated Chloride Channels (GABACls)
Fluxametamide exhibits potent antagonistic activity against insect gamma-aminobutyric acid-gated chloride channels (GABACls) researchgate.nettargetmol.comnih.govnih.govmedchemexpress.commdpi.commolnova.commedchemexpress.comgenscript.comresearchgate.netioz.ac.cnnih.govgenscript.com.cnnih.govnih.govbiorxiv.org. GABA is the primary inhibitory neurotransmitter in the insect nervous system, and its binding to GABACls typically results in the influx of chloride ions, leading to hyperpolarization and inhibition of neuronal firing. Fluxametamide interferes with this process, blocking the inhibitory signals. Studies have quantified its potency, with reported IC50 values for Musca domestica GABACls at 1.95 nM and for Tetranychus urticae GABACls at 0.219 nM targetmol.commolnova.commedchemexpress.combiocat.comfishersci.dk. Similar potency was observed against Lethal striatellus GABACls, with an IC50 of 1.40 nM targetmol.commolnova.com.
Interaction with Glutamate-Gated Chloride Channels (GluCls)
In addition to GABACls, fluxametamide also acts as an antagonist of glutamate-gated chloride channels (GluCls) in insects researchgate.nettargetmol.comnih.govmedchemexpress.commolnova.commedchemexpress.comgenscript.comgenscript.com.cnbiocat.comfishersci.dk. GluCls are another class of LGCCs that play a role in insect neurotransmission. Fluxametamide inhibits agonist-induced currents in these channels, contributing to its broad-spectrum insecticidal activity. For instance, its IC50 value against Musca domestica GluCls is reported to be 225 nM targetmol.commolnova.commedchemexpress.combiocat.comfishersci.dk.
Distinctive Molecular Binding Site Characterization
A key characteristic of fluxametamide's action is its distinctive molecular binding site on insect LGCCs. Research indicates that it binds to a site different from those occupied by existing antagonists, such as fipronil (B1672679) researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net. This unique binding interaction is crucial for its effectiveness against insect populations that have developed resistance to other classes of insecticides, particularly those targeting the same channel types. Fluxametamide is believed to bind to the Transmembrane Subunit Interface (TSI) of GABA receptors ioz.ac.cn.
Classification within the Insecticide Resistance Action Committee (IRAC) Framework: Group 30
Fluxametamide is classified by the Insecticide Resistance Action Committee (IRAC) as belonging to Group 30 . This group encompasses insecticides that act as allosteric inhibitors of GABA-activated chloride channels, leading to hyperexcitation and convulsions in insects nih.govresearchgate.netmdpi.comirac-online.orgagropages.comagropages.comherts.ac.uk. This classification signifies a novel mode of action, distinct from other major insecticide groups that target neurotransmission, such as organophosphates, carbamates, or pyrethroids. The isoxazoline (B3343090) class, to which fluxametamide belongs, is a prominent member of IRAC Group 30, alongside meta-diamides irac-online.org.
Electrophysiological and Receptor Binding Assay Methodologies
The identification and characterization of fluxametamide's mode of action have relied on established biochemical and electrophysiological techniques.
[³H]EBOB Binding Assays
[³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB) binding assays have been instrumental in elucidating fluxametamide's target. These assays involve measuring the displacement of radiolabeled EBOB from insect brain membranes by fluxametamide. Fluxametamide's potent inhibition of [³H]EBOB binding to housefly-head membranes strongly suggested its interaction with insect GABA-gated chloride channels researchgate.netnih.govgenscript.comgenscript.com.cn. This initial finding guided further investigations using electrophysiological methods.
Data Tables
The following table summarizes the reported inhibitory concentrations (IC50) of fluxametamide against various insect GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls).
| Target Channel | Species | IC50 Value (nM) | Reference(s) |
| GABA-gated Chloride Channels (GABACls) | Musca domestica | 1.95 (1.18-3.21) | targetmol.commolnova.commedchemexpress.combiocat.comfishersci.dk |
| GABA-gated Chloride Channels (GABACls) | Tetranychus urticae | 0.219 (0.127-0.381) | targetmol.commolnova.commedchemexpress.combiocat.comfishersci.dk |
| GABA-gated Chloride Channels (GABACls) | Lethal striatellus | 1.40 (0.57-3.29) | targetmol.commolnova.com |
| Glutamate-Gated Chloride Channels (GluCls) | Musca domestica | 225 (137-372) | targetmol.commolnova.commedchemexpress.combiocat.comfishersci.dk |
Compound Names
Fluxametamide
Gamma-Aminobutyric Acid (GABA)
Glutamate
[³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB)
Fipronil
Broflanilide
Isocycloseram
Fluralaner
Ivermectin
Glycine
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
The precise molecular interactions of Fluxametamide with its target sites have been elucidated through electrophysiological studies, notably employing the two-electrode voltage clamp (TEVC) technique. These investigations have confirmed Fluxametamide's role as an antagonist of insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls).
Studies utilizing TEVC on Xenopus oocytes expressing insect ion channels have demonstrated that Fluxametamide effectively inhibits agonist responses. For instance, Fluxametamide exhibits potent antagonism against GABACls in Musca domestica (housefly) with an IC50 value of 1.95 nM, and against GluCls in the same species with an IC50 of 225 nM. Furthermore, research has shown potent activity against GABACls in Tetranychus urticae (two-spotted spider mite), with an IC50 reported at 0.219 nM targetmol.com. These findings establish Fluxametamide as a potent ligand-gated chloride channel antagonist researchgate.netnih.gov.
Additionally, Fluxametamide has been evaluated for its effects on zebrafish GABA receptors using TEVC. While it exhibited high toxicity to zebrafish, its inhibitory effect on the GABA-stimulated current of heteromeric Drα1β2Sγ2 and Drα1β2S GABA receptors was less pronounced compared to its activity on insect channels researchgate.netnih.gov.
Fluxametamide Activity on Insect Ion Channels
| Target Channel | Species | IC50 (nM) | Reference |
| GABA-gated chloride channel (GABACl) | M. domestica | 1.95 (1.18-3.21) | targetmol.com |
| Glutamate-gated chloride channel (GluCl) | M. domestica | 225 (137-372) | targetmol.com |
| GABA-gated chloride channel (GABACl) | T. urticae | 0.219 (0.127-0.381) | targetmol.com |
Target Site Selectivity at the Arthropod Receptor Level
Fluxametamide's efficacy and safety profile are significantly influenced by its selective interaction with arthropod receptors. The insecticide potently inhibits the binding of radiolabeled probes to insect GABA-gated chloride channels, indicating a primary interaction with these crucial neuronal targets researchgate.netnih.govresearchgate.net.
A key characteristic of Fluxametamide is its distinctive antagonism of arthropod GABACls, achieved by binding to a site that differs from those occupied by existing antagonists. This unique binding location is critically important as it confers effectiveness against arthropod pest populations that have developed resistance to other GABACl-targeting insecticides, such as fipronil researchgate.netnih.govcabidigitallibrary.orgsemanticscholar.orgnih.gov. Studies have shown that Fluxametamide exhibits similar levels of insecticidal and LGCC antagonist activity against both fipronil-susceptible and fipronil-resistant strains of pests like the small brown planthopper and two-spotted spider mite researchgate.netnih.gov.
Furthermore, Fluxametamide demonstrates high target-site selectivity for arthropods over mammals. Its antagonistic activity against mammalian GABACls and human glycine-gated chloride channels is reported to be nearly insignificant, even at higher concentrations targetmol.comresearchgate.netnih.govsemanticscholar.org. This selective action contributes to its favorable safety profile for non-target organisms, including mammals researchgate.netsemanticscholar.org. Fluxametamide is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 30, a group characterized by allosteric modulators of GABA-gated chloride channels cabidigitallibrary.orgsemanticscholar.orgnih.gov. The insecticide disrupts both GABA Cl− and Glu Cl− channels in arthropods, leading to signal disruption and loss of physiological function cabidigitallibrary.orgnih.govnih.govmdpi.com. While the racemic mixture is commercially produced, research indicates that the (S)-enantiomer possesses significantly higher bioactivity semanticscholar.org.
Compound List:
Fluxametamide
Fipronil
EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate)
Fluralaner
Broflanilide
Cyproflanilide
Isocycloseram
Efficacy Spectrum and Target Pest Susceptibility
Broad-Spectrum Efficacy across Key Arthropod Orders
Fluxametamide exhibits potent insecticidal properties against a diverse range of economically important pests. Its efficacy has been documented in numerous studies, highlighting its broad-spectrum activity.
Fluxametamide is highly effective against various pests in the order Lepidoptera. It has demonstrated significant insecticidal activity against destructive species such as the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). The compound is considered a promising option for controlling Lepidopteran pests that have developed resistance to other classes of insecticides. Studies have established baseline susceptibility for several key lepidopteran pests, confirming the insecticide's high efficacy.
The compound is also effective for the control of pests within the order Thysanoptera. Field studies have confirmed its high efficacy in reducing populations of invasive thrips species, such as Thrips parvispinus, on crops like chilli. Its performance against thrips makes it a significant tool for managing these damaging pests.
Efficacy has been established against members of the order Coleoptera. Research has shown fluxametamide to be toxic to coleopteran pests like the pumpkin beetle, Aulacophora foveicollis. It is registered for the control of various coleopteran insect pests, among others.
Fluxametamide's spectrum of activity includes pests from the order Diptera. Studies have reported its excellent efficacy against species such as the housefly (Musca domestica) and Drosophila melanogaster.
In addition to its insecticidal properties, fluxametamide also demonstrates acaricidal effects, controlling pests in the order Acarina (mites). It has been shown to be effective against the two-spotted spider mite, Tetranychus urticae, a common and damaging pest in many agricultural systems.
Efficacy and Susceptibility Profiles in Major Agricultural Insect Pests
Detailed laboratory and field research has quantified the susceptibility of several major agricultural pests to fluxametamide. The data, often presented as median lethal concentration (LC50) values, provides a benchmark for its effectiveness.
For instance, a study in China established baseline susceptibility for two major lepidopteran pests, Plutella xylostella and Spodoptera exigua. The results showed consistently high toxicity across various field populations. For P. xylostella, the LC50 values ranged from 0.040 to 0.247 mg/L, while for S. exigua, the range was 0.211 to 0.761 mg/L. Another study focusing on an Indian population of P. xylostella determined an LC50 of 0.18 mg/L after 72 hours of exposure.
Research on the coleopteran pest Aulacophora foveicollis also demonstrated high toxicity. A bioassay determined the LC50 value to be 11.953 ppm at 24 hours after treatment and 9.863 ppm at 48 hours after treatment. Studies on the invasive thrips, Thrips parvispinus, have shown that fluxametamide is highly effective in reducing their populations on chilli crops.
The tables below summarize key efficacy findings for specific pests.
Table 1: Efficacy of Fluxametamide against Lepidopteran Pests
| Pest Species | Region/Strain | Bioassay Details | LC50 Value |
|---|---|---|---|
| Plutella xylostella (Diamondback Moth) | China (10 field populations) | Leaf-dip method | 0.040 - 0.247 mg/L |
| Plutella xylostella (Diamondback Moth) | India | 72-hour bioassay (3rd instar larvae) | 0.18 mg/L |
| Spodoptera exigua (Beet Armyworm) | China (13 field populations) | Leaf-dip method | 0.211 - 0.761 mg/L |
Data sourced from multiple research studies providing baseline susceptibility and toxicity data.
Table 2: Efficacy of Fluxametamide against Coleopteran Pests
| Pest Species | Bioassay Details | LC50 Value (24 HAT*) | LC50 Value (48 HAT*) |
|---|---|---|---|
| Aulacophora foveicollis (Pumpkin Beetle) | Filter paper disc bioassay | 11.953 ppm | 9.863 ppm |
*HAT: Hours After Treatment Data from a study on the acute toxicity of commonly used insecticides against the pumpkin beetle.
Table 3: Cross-Resistance Profile of Fluxametamide in Mites
| Mite Strain | Resistance Details | Resistance Ratio (RR) |
|---|---|---|
| Tetranychus urticae (Two-spotted Spider Mite) | Etoxazole-Resistant Strain (ER) | 10.5 |
| Tetranychus urticae (Two-spotted Spider Mite) | Pyridaben-Resistant Strain (PR) | 11.4 |
Data from a study investigating cross-resistance to various acaricides in resistant strains of T. urticae.
Plutella xylostella (Diamondback Moth)
The diamondback moth, Plutella xylostella, is a destructive pest of cruciferous vegetables worldwide. mdpi.com Research has demonstrated the high insecticidal activity of fluxametamide against this pest. mdpi.com In one study, the median lethal concentration (LC50) of fluxametamide for third-instar larvae of P. xylostella was determined to be 0.18 mg/L after 72 hours of exposure. mdpi.comresearchgate.netcabidigitallibrary.org This level of toxicity was found to be higher than that of several other commonly used insecticides, including abamectin, spinosad, indoxacarb, chlorantraniliprole (B1668704), and fenoxycarb. cabidigitallibrary.org
A study assessing the baseline susceptibility of P. xylostella populations in China found that LC50 values ranged from 0.040 to 0.247 mg/L. mdpi.comnih.gov This indicates a relatively low variability in susceptibility among different field populations. mdpi.comnih.gov Further research into the enantiomers of fluxametamide revealed that the S-(+)-isomer is significantly more bioactive than the R-(-)-isomer and the racemic mixture against P. xylostella. ioz.ac.cnnih.govacs.org
**Table 1: Lethal Concentration (LC) Values of Fluxametamide against *Plutella xylostella***
| Parameter | Value (mg/L) | Exposure Time | Source |
|---|---|---|---|
| LC50 | 0.18 | 72h | mdpi.comresearchgate.netcabidigitallibrary.org |
| LC10 | 0.06 | 72h | mdpi.com |
| LC30 | 0.11 | 72h | mdpi.com |
| LC50 Range (Field Populations) | 0.040 - 0.247 | Not Specified | mdpi.comnih.gov |
Spodoptera frugiperda (Fall Armyworm)
The fall armyworm, Spodoptera frugiperda, is a highly invasive and polyphagous pest that poses a significant threat to global crop production. nih.govmdpi.com Studies have been conducted to assess the risk of resistance development to fluxametamide in this species. nih.govmdpi.com In a laboratory selection experiment over 10 generations, the LC50 values for third-instar larvae of S. frugiperda ranged from 0.024 to 0.063 mg/L. mdpi.com After 10 generations of continuous exposure, the resistance factor was only 2.63-fold, suggesting a relatively low risk of resistance development. nih.govmdpi.comresearchgate.net
Table 2: Toxicity of Fluxametamide to Spodoptera frugiperda Over Successive Generations
| Generation | LC50 (mg/L) | Resistance Factor (RF) | Source |
|---|---|---|---|
| F0 | 0.024 | - | mdpi.com |
| F10 | 0.063 | 2.63 | mdpi.com |
Chilo suppressalis (Rice Stem Borer)
The rice stem borer, Chilo suppressalis, is a major pest of rice in Asia. mdpi.com Research has shown that fluxametamide is effective against this pest. The median lethal dose (LD50) for fourth-instar larvae of C. suppressalis was 1.308 mg/kg after 72 hours, which was more toxic than chlorantraniliprole (LD50 of 3.112 mg/kg) but less toxic than emamectin (B195283) benzoate (B1203000) (LD50 of 0.006 mg/kg). mdpi.comresearchgate.net For third-instar larvae, the LD50 was 0.50 mg/kg at 72 hours. mdpi.comresearchgate.net
**Table 3: Lethal Dose (LD) Values of Fluxametamide against *Chilo suppressalis***
| Larval Instar | Parameter | Value (mg/kg) | Exposure Time | Source |
|---|---|---|---|---|
| Fourth | LD50 | 1.308 | 72h | mdpi.comresearchgate.net |
| Third | LD10 | 0.09 | 72h | mdpi.comresearchgate.net |
| LD30 | 0.25 | 72h | mdpi.comresearchgate.net | |
| LD50 | 0.50 | 72h | mdpi.comresearchgate.net |
Other Economically Important Species
Fluxametamide has demonstrated efficacy against a range of other economically important pests across different orders. researchgate.net Studies have reported its effectiveness against:
Aphis gossypii (Cotton Aphid): Research has shown that fluxametamide is effective against the cotton aphid. researchgate.netnih.govacs.orgresearchgate.net
Tetranychus cinnabarinus (Carmine Spider Mite): Fluxametamide has been shown to be effective against this mite species. researchgate.netnih.govacs.orgresearchgate.net
Musca domestica (Housefly): Fluxametamide has shown insecticidal activity against the housefly. mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net
Laodelphax striatellus (Small Brown Planthopper): This pest is susceptible to fluxametamide. mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.netscribd.com
Drosophila melanogaster (Fruit Fly): Fluxametamide has been reported to be effective against the fruit fly. mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net
Cylas formicarius (Sweetpotato Weevil): Studies have evaluated the efficacy of fluxametamide for the control of the sweetpotato weevil. mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.netoup.comoup.com
Efficacy Against Insecticide-Resistant Pest Populations
A key advantage of fluxametamide is its effectiveness against pest populations that have developed resistance to other classes of insecticides, particularly those resistant to fipronil (B1672679). researchgate.netmdpi.comnih.gov This is attributed to its novel binding site on the GABA-gated chloride channel. mdpi.commdpi.com
Studies have shown that fluxametamide exhibits high toxicity to strains of P. xylostella that are resistant to abamectin, emamectin benzoate, and deltamethrin. mdpi.comnih.gov Importantly, no cross-resistance was detected between fluxametamide and diamide (B1670390) insecticides in a laboratory-resistant strain of P. xylostella. mdpi.comnih.gov Similarly, in S. frugiperda, a fluxametamide-selected strain showed no significant cross-resistance to several other insecticides, including broflanilide, chlorantraniliprole, fipronil, indoxacarb, lambda-cyhalothrin, spinetoram, and tetraniliprole. nih.govmdpi.com A low level of cross-resistance was observed with emamectin benzoate. nih.govmdpi.com
Furthermore, fluxametamide has demonstrated similar levels of insecticidal and LGCC antagonist potencies against both fipronil-susceptible and fipronil-resistant strains of the small brown planthopper (Laodelphax striatellus) and the two-spotted spider mite (Tetranychus urticae). researchgate.netscribd.com This lack of cross-resistance with existing insecticides positions fluxametamide as a valuable tool for insecticide resistance management programs. mdpi.comnih.govnih.govmdpi.comresearchgate.net
Sublethal Effects and Population Dynamics in Arthropods
Impacts on Arthropod Life History Traits and Development
Sublethal exposure to fluxametamide has been shown to persistently affect the metamorphosis and biology of treated arthropods. mdpi.com Research indicates that even at concentrations not causing immediate mortality, the compound can impair growth, developmental rates, and reproductive success. frontiersin.orgcabidigitallibrary.org
Studies on various lepidopteran pests demonstrate that sublethal exposure to fluxametamide significantly alters developmental timelines.
In the diamondback moth, Plutella xylostella, treatment with sublethal concentrations (LC10 and LC30) resulted in a significant increase in the duration of the fourth instar larval stage in the F0 generation. cabidigitallibrary.orgresearchgate.net Furthermore, a significant increase in the total larval duration was observed in the subsequent F1 generation. mdpi.comresearchgate.net
For the fall armyworm, Spodoptera frugiperda, continuous exposure over ten generations led to a significant prolongation of the first, fifth, and sixth larval instars, as well as an extended pupal duration. nih.gov This extension of the larval period could be attributed to reduced appetite, metabolic disturbances, or an imbalance between physiological development and metabolic detoxification. nih.gov
Similarly, in the rice stem borer, Chilo suppressalis, sublethal doses significantly increased the duration of the third to sixth-instar larvae and the pupal duration in the F0 generation. mdpi.comresearchgate.net However, in the F1 generation of C. suppressalis, only the egg duration was significantly prolonged, with other developmental stages showing no significant changes. mdpi.com
Table 1: Effects of Sublethal Fluxametamide Exposure on Arthropod Developmental Durations
| Species | Generation | Developmental Stage | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Plutella xylostella | F0 | 4th Instar Larva | Significantly Increased | cabidigitallibrary.orgresearchgate.net |
| F1 | Total Larval Duration | Significantly Increased | mdpi.comresearchgate.net | |
| Spodoptera frugiperda | F10 | 1st, 5th, 6th Larval Instars | Significantly Prolonged | nih.gov |
| F10 | Pupa | Significantly Prolonged | nih.gov | |
| Chilo suppressalis | F0 | 3rd to 6th Instar Larvae | Significantly Increased | mdpi.comresearchgate.net |
| F0 | Pupa | Significantly Increased | mdpi.com | |
| F1 | Egg | Significantly Prolonged | mdpi.comresearchgate.net |
Fluxametamide can disrupt the transition from pupa to adult. In P. xylostella, sublethal concentrations significantly decreased the pupation rate and pupal weight in both the F0 and F1 generations. mdpi.comdntb.gov.ua This reduction in pupal weight may stem from decreased food consumption by the larvae. mdpi.com Additionally, the adult emergence rate was significantly reduced in the F1 generation, while the rate of deformed adults saw a significant increase in both the F0 and F1 generations. mdpi.comcabidigitallibrary.orgresearchgate.net In contrast, for C. suppressalis, the pupation rate was significantly increased in the F0 generation following exposure. mdpi.comresearchgate.net
**Table 2: Pupation and Emergence Dynamics under Sublethal Fluxametamide Exposure in *P. xylostella***
| Parameter | Generation | Effect of Sublethal Exposure | Citation(s) |
|---|---|---|---|
| Pupation Rate | F0 & F1 | Significantly Decreased | mdpi.comdntb.gov.ua |
| Pupal Weight | F0 & F1 | Significantly Decreased | mdpi.comcabidigitallibrary.org |
| Adult Emergence Rate | F1 | Significantly Decreased | mdpi.comresearchgate.net |
| Deformed Adult Rate | F0 & F1 | Significantly Increased | mdpi.comcabidigitallibrary.orgresearchgate.net |
The reproductive capacity of arthropods can be substantially compromised by sublethal fluxametamide exposure.
For C. suppressalis, while the mean fecundity and hatchability were not significantly different in the F0 generation, a direct impact on reproductive organs was observed. mdpi.comresearchgate.net Both the length and weight of the ovarian tubes were significantly decreased, particularly at higher sublethal doses, indicating a direct negative effect on the reproductive system. mdpi.comresearchgate.net
Sublethal exposure to fluxametamide also affects the lifespan and reproductive timing of adult arthropods. For P. xylostella, the adult pre-oviposition period was significantly increased in both the F0 and F1 generations. cabidigitallibrary.orgresearchgate.net While the longevity of adults in the F0 generation was not significantly affected, the adult longevity of both males and females in the F1 generation was reduced. mdpi.comresearchgate.net Conversely, the total longevity (from egg to adult death) was significantly increased in the F1 generation due to the extended developmental times. mdpi.com In the case of S. frugiperda, the longevity of adult females was significantly reduced in fluxametamide-selected generations. nih.gov For C. suppressalis, however, no significant differences were found in the duration of male or female adults in the F0 generation. mdpi.comresearchgate.net
Biochemical and Physiological Modulations under Sublethal Exposure
Arthropods employ detoxification enzyme systems to metabolize xenobiotics, including insecticides. Sublethal exposure to fluxametamide can modulate the activity of these enzymes, indicating a biochemical stress response. cabidigitallibrary.orgnih.gov
Glutathione (B108866) S-transferase (GST): A consistent response observed across multiple studies is the increased activity of GST. In P. xylostella, a sublethal concentration (LC30) of fluxametamide led to a significant, 1.433-fold increase in GST activity. cabidigitallibrary.orgresearchgate.net Similarly, in S. frugiperda selected with fluxametamide for ten generations, GST activity was significantly elevated by 1.94-fold. nih.govresearchgate.net This upregulation suggests that GST plays a primary role in the detoxification and metabolism of fluxametamide. researchgate.netnih.gov
Cytochrome P450 (P450): The activity of cytochrome P450 monooxygenases also shows a response to fluxametamide exposure. In the fluxametamide-selected F10 generation of S. frugiperda, P450 activity was significantly higher (a 1.13-fold elevation) compared to the unselected parental strain. nih.gov
Carboxylesterase (CarE): In contrast to GST and P450, the activity of carboxylesterase was not significantly altered in S. frugiperda even after ten generations of selection with fluxametamide. nih.govresearchgate.netresearchgate.net This suggests that CarE may not be a primary pathway for the metabolic detoxification of this particular compound in this species. nih.gov
Table 3: Detoxification Enzyme Activity in Arthropods under Fluxametamide Selection
| Enzyme | Species | Observation | Citation(s) |
|---|---|---|---|
| Glutathione S-transferase (GST) | Plutella xylostella | Activity increased 1.433-fold | cabidigitallibrary.orgresearchgate.net |
| Spodoptera frugiperda | Activity increased 1.94-fold | nih.govresearchgate.net | |
| Cytochrome P450 | Spodoptera frugiperda | Activity increased 1.13-fold | nih.gov |
| Carboxylesterase (CarE) | Spodoptera frugiperda | No significant alteration | nih.govresearchgate.netresearchgate.net |
Transgenerational Effects on Offspring Fitness and Population Growth
Studies on the diamondback moth, Plutella xylostella, have shown that parental exposure to sublethal concentrations of fluxametamide leads to a notable reduction in the fitness of the F1 generation. mdpi.com Similarly, research on the rice stem borer, Chilo suppressalis, indicates that fluxametamide can affect the population growth and progeny. mdpi.com
Detailed Research Findings
In-depth investigations into the transgenerational effects of fluxametamide have revealed specific impacts on the life history traits of the F1 generation of various arthropods.
For Plutella xylostella, when the parent generation (F0) was treated with sublethal concentrations (LC10 and LC30), a range of adverse effects were observed in their F1 offspring. These included a significant decrease in fecundity, pupation rate, adult emergence rate, pupal weight, and adult longevity. mdpi.comresearchgate.net Conversely, there was a significant increase in the duration of the egg and total larval stages, a higher rate of deformed adults, and an extended total longevity and pre-oviposition period. mdpi.comresearchgate.net These findings suggest a considerable negative impact on the reproductive success and development of the subsequent generation.
In the case of Chilo suppressalis, the transgenerational effects were also evident. When the F0 generation was exposed to sublethal doses, a significant increase in the duration of the egg stage was observed in the F1 generation. mdpi.com However, other developmental parameters in the F1 generation of this species did not show significant changes. mdpi.com A key finding was the reduction in the length and weight of the ovarian tubes in the F0 generation, which likely contributes to the observed effects on the progeny. mdpi.com
The following tables present a summary of the research findings on the transgenerational effects of fluxametamide on the F1 generation of Plutella xylostella and Chilo suppressalis.
Table 1: Transgenerational Effects of Fluxametamide on the F1 Generation of Plutella xylostella
| Parameter | Effect of Parental Sublethal Exposure | Reference |
| Fecundity | Significantly Decreased | mdpi.comresearchgate.net |
| Pupation Rate | Significantly Decreased | mdpi.comresearchgate.net |
| Adult Emergence Rate | Significantly Decreased | mdpi.comresearchgate.net |
| Pupal Weight | Significantly Decreased | mdpi.comresearchgate.net |
| Adult Longevity | Significantly Decreased | mdpi.comresearchgate.net |
| Egg Duration | Significantly Increased | mdpi.comresearchgate.net |
| Total Larval Duration | Significantly Increased | mdpi.comresearchgate.net |
| Deformed Adults Rate | Significantly Increased | mdpi.comresearchgate.net |
| Total Longevity | Significantly Increased | mdpi.comresearchgate.net |
| Pre-oviposition Period | Significantly Increased | mdpi.comresearchgate.net |
Table 2: Transgenerational Effects of Fluxametamide on the F1 Generation of Chilo suppressalis
| Parameter | Effect of Parental Sublethal Exposure | Reference |
| Egg Duration | Significantly Increased | mdpi.com |
| Other Developmental Parameters | No Significant Change | mdpi.com |
Table 3: Impact of Parental Sublethal Exposure to Fluxametamide on Population Growth Parameters of Plutella xylostella (F1 Generation)
| Population Growth Parameter | Effect | Reference |
| Intrinsic Rate of Increase (r) | Significantly Lower | mdpi.comresearchgate.net |
| Finite Rate of Increase (λ) | Significantly Lower | mdpi.comresearchgate.net |
| Net Reproductive Rate (R0) | Significantly Lower | mdpi.comresearchgate.net |
| Relative Fitness | Reduced to 0.68 (LC10) and 0.64 (LC30) | mdpi.comcabidigitallibrary.org |
Insecticide Resistance: Mechanisms, Risk Assessment, and Management
Dynamics of Resistance Evolution in Target Pests
The evolution of resistance is a dynamic process influenced by factors such as the genetic variability within the pest population, the intensity of selection pressure, and the intrinsic properties of the insecticide itself.
Realized Heritability of Resistance Development
Realized heritability (h²) is a key parameter used to predict the rate at which resistance may develop in a pest population under selection pressure. A low h² value suggests a slower evolution of resistance.
Studies have been conducted to estimate the realized heritability of fluxametamide resistance in key lepidopteran pests. In the fall armyworm, Spodoptera frugiperda, the realized heritability of resistance was estimated to be low, at 0.084. jst.go.jptargetmol.combiorxiv.org This low value suggests that the risk of resistance evolution in S. frugiperda is relatively low. jst.go.jp Projections based on this heritability estimate indicate that, at a selection mortality of 70-90%, it would take between 22.9 and 33.1 generations for a 10-fold increase in resistance in the diamondback moth, Plutella xylostella. mdpi.com For S. frugiperda, with an h² of 0.084 and a slope of 2.548, it is predicted that 63.8 to 98.4 generations would be needed to achieve a 10-fold increase in resistance at a 50-70% selection mortality. jst.go.jp
In the diamondback moth, Plutella xylostella, a pest notorious for its ability to develop resistance, the realized heritability for fluxametamide was estimated to be higher, at 0.180. mdpi.comnih.gov This suggests a potentially moderate risk for resistance development in this species if selection pressure is high and continuous. mdpi.com
Laboratory Selection Studies and Resistance Factor Progression
Laboratory selection studies provide valuable insights into the potential for resistance development by subjecting pest populations to continuous insecticide exposure over multiple generations.
In a study on Spodoptera frugiperda, a field-collected population was selected with fluxametamide for 10 consecutive generations. The results showed only a minor increase in the lethal concentration required to kill 50% of the population (LC50), with the final resistance factor (RF) reaching only 2.63-fold compared to the unselected parental strain. jst.go.jptargetmol.commdpi.com This indicates a slow progression of resistance under laboratory conditions.
For Plutella xylostella, after 18 generations of continuous selection with fluxametamide, the resistance factor increased to 3.095-fold. mdpi.com While this demonstrates that P. xylostella can develop resistance, the rate of increase is considered relatively slow compared to its history with other insecticide classes.
Table 1: Progression of Fluxametamide Resistance in Laboratory Selection Studies
| Pest Species | Generations of Selection | Resistance Factor (RF) | Reference |
| Spodoptera frugiperda | 10 | 2.63-fold | jst.go.jpmdpi.com |
| Plutella xylostella | 18 | 3.095-fold | mdpi.com |
Molecular and Biochemical Basis of Fluxametamide Resistance
Resistance to insecticides can occur through two primary mechanisms: alterations at the insecticide's target site, which reduce binding affinity, and enhanced metabolic detoxification, which breaks down the insecticide before it can reach its target.
Target-Site Mutations and Receptor Alterations (e.g., RDL GABA Receptor Mutants)
Fluxametamide acts as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels. medchemexpress.comncsu.edusemanticscholar.orgplos.org Crucially, it binds to a distinct site on the GABA receptor compared to older non-competitive antagonists like fipronil (B1672679) and cyclodienes. mdpi.comsemanticscholar.orgresearchgate.netnih.gov This novel binding site is why fluxametamide is effective against pest populations that have already developed resistance to fipronil. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
However, the potential for target-site resistance to fluxametamide itself exists. The insect GABA receptor is encoded by the Resistance to dieldrin (B1670511) (Rdl) gene. biorxiv.orgncsu.edunih.gov Recent research using the model organism Drosophila melanogaster has identified specific point mutations in the RDL subunit that can confer resistance to isoxazoline (B3343090) insecticides, including fluxametamide. nih.govnih.gov
A 2024 study revealed that the RdlI276C mutant showed resistance to fluxametamide. nih.govnih.gov Likewise, a double-point mutant, RdlI276F+G279S, also demonstrated decreased sensitivity. nih.govnih.gov Furthermore, the RdlG335M mutant displayed high levels of resistance to all tested isoxazoline and meta-diamide insecticides, including fluxametamide. nih.govnih.gov These mutations are located in the transmembrane domains of the receptor, suggesting they form a critical part of the binding site for this class of insecticides. nih.gov While these mutations have been identified in a laboratory setting, they highlight the potential pathways for target-site resistance to emerge in field populations. Another study noted that in Laodelphax striatellus GABACls with an A2′N mutation, the IC50 value for fluxametamide was slightly higher (3.51 nM) compared to the wild-type (1.40 nM). targetmol.commedchemexpress.com
Metabolic Resistance Mechanisms (e.g., Elevated Detoxification Enzyme Activities)
Metabolic resistance involves the overexpression or increased efficiency of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs).
In the fluxametamide-selected strain of Spodoptera frugiperda (Flux-SEL F10), a significant increase in the activity of GSTs (1.94-fold) was observed compared to the susceptible strain. jst.go.jptargetmol.com However, the activities of P450s and CarEs were not significantly altered, suggesting that GST-mediated detoxification is a primary metabolic resistance mechanism in this species. jst.go.jptargetmol.com
Conversely, in a fluxametamide-selected strain of Plutella xylostella (Flux-SEL F18), the specific activities of both cytochrome P450s and GSTs showed a remarkable increase during the selection process. mdpi.com Esterase activity, however, did not differ significantly from the susceptible strain. mdpi.com This indicates that in P. xylostella, both P450s and GSTs may play a role in conferring resistance to fluxametamide.
Table 2: Detoxification Enzyme Activity in Fluxametamide-Resistant Strains
| Pest Species | Enzyme System | Activity Level | Reference |
| Spodoptera frugiperda | Glutathione S-Transferase (GST) | Increased (1.94-fold) | jst.go.jptargetmol.com |
| Cytochrome P450 | Not significantly altered | jst.go.jptargetmol.com | |
| Carboxylesterase (CarE) | Not significantly altered | jst.go.jptargetmol.com | |
| Plutella xylostella | Cytochrome P450 | Significantly increased | mdpi.com |
| Glutathione S-Transferase (GST) | Significantly increased | mdpi.com | |
| Esterase | Not significantly different | mdpi.com |
Cross-Resistance Profiles with Other Insecticide Chemistries
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often those with a similar mode of action. A lack of cross-resistance between fluxametamide and other insecticide classes is a key advantage for its use in resistance management programs.
Studies have shown a general lack of significant cross-resistance between fluxametamide and many other commonly used insecticides. In the fluxametamide-selected Spodoptera frugiperda strain, no significant cross-resistance was observed to broflanilide, chlorantraniliprole (B1668704), fipronil, indoxacarb, lambda-cyhalothrin, spinetoram, or tetraniliprole. jst.go.jptargetmol.com A very low level of cross-resistance (2.08-fold) was noted for emamectin (B195283) benzoate (B1203000). jst.go.jptargetmol.com
Similarly, the fluxametamide-selected Plutella xylostella strain exhibited no significant cross-resistance to fipronil or flubendiamide. mdpi.com It did show a very low level of cross-resistance to emamectin benzoate (5.17-fold). mdpi.com Importantly, fluxametamide has demonstrated high toxicity to P. xylostella strains that are highly resistant to abamectin, emamectin benzoate, and deltamethrin, and no cross-resistance was found in a laboratory-selected diamide-resistant strain. ncsu.edu This lack of cross-resistance is attributed to its unique binding site on the GABA receptor. semanticscholar.orgresearchgate.netnih.gov
Table 3: Cross-Resistance Profile of Fluxametamide-Selected Strains
| Pest Species | Insecticide Tested | Cross-Resistance Factor (RF) | Conclusion | Reference |
| Spodoptera frugiperda | Broflanilide | Not significant | No cross-resistance | jst.go.jptargetmol.com |
| Chlorantraniliprole | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Fipronil | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Indoxacarb | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Lambda-cyhalothrin | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Spinetoram | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Tetraniliprole | Not significant | No cross-resistance | jst.go.jptargetmol.com | |
| Emamectin benzoate | 2.08-fold | Low cross-resistance | jst.go.jptargetmol.com | |
| Plutella xylostella | Fipronil | Not significant | No cross-resistance | mdpi.com |
| Flubendiamide | Not significant | No cross-resistance | mdpi.com | |
| Emamectin benzoate | 5.17-fold | Low cross-resistance | mdpi.com | |
| Abamectin | - | Effective against resistant strain | ncsu.edu | |
| Deltamethrin | - | Effective against resistant strain | ncsu.edu | |
| Diamides | - | No cross-resistance | ncsu.edu |
Resistance Management Strategies and Integrated Pest Management (IPM) Integration
Fluxametamide's introduction into the agricultural market provides a valuable tool for pest control, particularly in the context of widespread resistance to older insecticide classes. mdpi.comnih.gov Its distinct mode of action as a γ-aminobutyric acid (GABA)-gated chloride channel allosteric modulator, classified under IRAC Group 30, is a cornerstone of its utility in resistance management programs. nih.govirac-online.orgirac-online.org Effective stewardship through carefully planned resistance management strategies and integration into Integrated Pest Management (IPM) frameworks is critical to preserve its long-term efficacy. mdpi.comresearchgate.net
A primary strategy for managing resistance to fluxametamide is the rotation of insecticide modes of action. irac-online.org This approach prevents successive generations of a target pest from being exposed to the same selection pressure, thereby delaying the evolution of resistance. irac-online.org Research has consistently demonstrated a lack of cross-resistance between fluxametamide and other major chemical classes, including diamides, avermectins, pyrethroids, and fiproles. mdpi.comresearchgate.netnih.gov For instance, fluxametamide has shown high toxicity against strains of Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm) that are highly resistant to abamectin, emamectin benzoate, and deltamethrin. mdpi.comnih.gov This makes it an effective rotational partner for these chemistries.
Proactive resistance monitoring is another key pillar of management. Establishing baseline susceptibility data for target pests before the widespread use of a new insecticide is a crucial first step. mdpi.comnih.gov Such data serves as a benchmark against which future shifts in pest susceptibility can be measured. mdpi.com
Table 1: Baseline Susceptibility of Lepidopteran Pests to Fluxametamide in China This table presents the median lethal concentration (LC50) values for field-collected populations of Plutella xylostella and Spodoptera exigua, establishing a reference for future resistance monitoring.
| Pest Species | No. of Populations Tested | LC50 Range (mg/L) | Variation Fold | Suggested Diagnostic Concentration (mg/L) |
| Plutella xylostella | 10 | 0.040 - 0.247 | 6.18 | 10 |
| Spodoptera exigua | 13 | 0.211 - 0.761 | 3.61 | 15 |
| Source: MDPI mdpi.comnih.gov |
Laboratory studies assessing the risk of resistance development have provided valuable insights. In one study, a field-collected population of Spodoptera frugiperda (fall armyworm) was exposed to fluxametamide for ten consecutive generations. The result was a low resistance factor (RF) of 2.63-fold, and the realized heritability (h²) of resistance was estimated to be low at 0.084. nih.govresearchgate.netmdpi.com These findings suggest that the risk of resistance evolution in S. frugiperda is relatively low; however, they also underscore the need for proactive management to maintain field efficacy. researchgate.netmdpi.com A similar study on Plutella xylostella selected for 18 generations resulted in a 3.095-fold increase in the LC50 value. researchgate.net
Table 2: Resistance Risk Assessment Parameters for Fluxametamide This table details the outcomes of laboratory selection studies, which help predict the potential for resistance development in key pest species.
| Pest Species | Selection Generations | Resistance Factor (RF) | Realized Heritability (h²) | Predicted Generations for 10-fold Resistance Increase (at 50-70% mortality) |
| Spodoptera frugiperda | 10 | 2.63-fold | 0.084 | 63.8 - 98.4 |
| Plutella xylostella | 18 | 3.095-fold | 0.180 | 22.9 - 33.1 (at 70-90% mortality) |
| Source: ResearchGate, MDPI nih.govresearchgate.netresearchgate.netmdpi.com |
Understanding cross-resistance patterns is essential for designing effective rotation programs. A fluxametamide-selected strain of S. frugiperda showed no significant cross-resistance to insecticides such as broflanilide, chlorantraniliprole, fipronil, indoxacarb, lambda-cyhalothrin, spinetoram, and tetraniliprole. nih.govresearchgate.netresearchgate.net A very low level of cross-resistance was noted for emamectin benzoate (2.08-fold), which was potentially linked to elevated Glutathione S-transferase (GST) enzyme activity. nih.govresearchgate.net
Table 3: Cross-Resistance Profile of Fluxametamide-Selected Spodoptera frugiperda (F10 Generation) This table shows the resistance factor (RF) of a lab-selected resistant strain of S. frugiperda to other common insecticides, highlighting the lack of significant cross-resistance.
| Insecticide | Chemical Class | Resistance Factor (RF) |
| Broflanilide | Meta-diamide | 1.16 |
| Chlorantraniliprole | Diamide (B1670390) | 1.43 |
| Fipronil | Phenylpyrazole | 1.31 |
| Indoxacarb | Oxadiazine | 1.18 |
| Lambda-cyhalothrin | Pyrethroid | 1.24 |
| Spinetoram | Spinosyn | 1.05 |
| Tetraniliprole | Diamide | 1.39 |
| Emamectin benzoate | Avermectin | 2.08 |
| Source: MDPI, ResearchGate nih.govresearchgate.netresearchgate.net |
Integration into Integrated Pest Management (IPM)
Fluxametamide is a strong candidate for inclusion in IPM programs due to its novel mode of action, high efficacy, and favorable environmental profile. mdpi.commarketresearchintellect.com IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques, including biological control, habitat manipulation, and the use of resistant crop varieties. ucanr.edupan-uk.org Chemical controls are used only when monitoring indicates they are necessary, and with a focus on minimizing risks to human health and the environment. ucanr.edueuropa.eu
The Insecticide Resistance Action Committee (IRAC) provides specific guidelines for Group 30 insecticides, recommending their use within a structured IRM strategy that avoids exposing successive pest generations to the same mode of action. irac-online.org Integrating fluxametamide into a broader IPM program that utilizes cultural and biological controls further reduces selection pressure and supports the long-term sustainability of this important chemical tool. kisancenter.ingnest.org
Enantiomeric Studies and Stereoselective Activity of Fluxametamide
Enantioseparation and Absolute Configuration Determination
The precise determination of fluxametamide's enantiomeric composition and the assignment of its absolute configuration are foundational steps in understanding its stereoselective properties. Methods such as chiral chromatography have been successfully employed for the separation of fluxametamide's enantiomers. Specifically, ultra-high-performance SFC (Supercritical Fluid Chromatography) and UPLC (Ultra-high-performance Liquid Chromatography) systems, utilizing chiral stationary phases like Chiralpak IA-3 or IG-3, have been developed to achieve baseline separation researchgate.netioz.ac.cnresearchgate.netnih.govresearchgate.net. The absolute configuration of the separated enantiomers, identified as R-(-)-fluxametamide and S-(+)-fluxametamide, has been confirmed by comparing experimental Electronic Circular Dichroism (ECD) spectra with predicted ECD spectra ioz.ac.cnresearchgate.net. This rigorous characterization provides essential data for subsequent studies on stereoselective behavior.
Stereoselective Bioactivity Against Target Pests
Studies have unequivocally demonstrated that the biological activity of fluxametamide is not uniform across its enantiomers. Significant differences in efficacy against various target pests have been observed, highlighting the importance of stereochemistry in its insecticidal action researchgate.netioz.ac.cnnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netlcms.czresearchgate.netmdpi.com.
The S-(+)-enantiomer of fluxametamide exhibits markedly higher bioactivity compared to its R-(-)-counterpart and the racemic mixture. Against key agricultural pests such as Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), Aphis gossypii (cotton aphid), and Tetranychus cinnabarinus (two-spotted spider mite), the S-(+)-isomer displayed bioactivity that was 52.1 to 304.4 times greater than the R-(-)-isomer researchgate.netioz.ac.cnnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netlcms.czresearchgate.netmdpi.com. Furthermore, the S-(+)-isomer showed 2.5 to 3.7 times higher bioactivity than the racemate researchgate.netioz.ac.cnnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netlcms.cz. This substantial difference in efficacy underscores the potential for developing enantiomerically pure formulations to enhance pest control efficiency.
Table 1: Differential Bioactivity of Fluxametamide Enantiomers Against Target Pests
| Isomer | Relative Bioactivity (vs. R-(-)-isomer) | Relative Bioactivity (vs. Racemate) | Reference(s) |
| S-(+)-Fluxametamide | 52.1–304.4 times higher | 2.5–3.7 times higher | researchgate.netioz.ac.cnnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netlcms.czresearchgate.netmdpi.com |
| R-(-)-Fluxametamide | - | Significantly lower | researchgate.netioz.ac.cnnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netlcms.cz |
Computational Chemistry and Molecular Docking Insights into Enantioselectivity
Computational chemistry, particularly molecular docking, plays a vital role in elucidating the molecular mechanisms behind the observed enantioselectivity. By simulating the interaction of fluxametamide enantiomers with their biological targets, researchers can gain insights into the basis of their differential activities.
Fluxametamide exerts its insecticidal action by antagonizing the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in insects ioz.ac.cnnih.govresearchgate.net. Molecular docking studies have revealed that the differences in bioactivity between the S-(+)- and R-(-)-enantiomers are attributed to variations in their binding affinities to the GABA receptor. The more potent S-(+)-enantiomer demonstrates stronger interactions with the receptor, leading to higher efficacy researchgate.netioz.ac.cnnih.govresearchgate.net.
The binding of fluxametamide enantiomers to the Transmembrane Subunit Interface (TSI) of the GABA receptor has been modeled. These computational analyses indicate that the S-(+)-fluxametamide exhibits a more favorable binding interaction with the GABAR TSI compared to the R-(-)-enantiomer. Specifically, molecular docking studies yielded better Grid scores for the S-(+)-enantiomer (-60.12 kcal/mol) than for the R-(-)-enantiomer (-56.59 kcal/mol), suggesting a higher binding affinity and thus greater bioactivity for the S-(+)-isomer researchgate.netioz.ac.cnnih.govacs.orgresearchgate.netlcms.cz. These findings provide a molecular basis for the observed stereoselective bioactivity.
Table 2: Molecular Docking Scores for Fluxametamide Enantiomers with GABAR
| Enantiomer | Grid Score (kcal/mol) | Implied Binding Affinity | Reference(s) |
| S-(+)-Fluxametamide | -60.12 | Higher | researchgate.netioz.ac.cnnih.govacs.orgresearchgate.netlcms.cz |
| R-(-)-Fluxametamide | -56.59 | Lower | researchgate.netioz.ac.cnnih.govacs.orgresearchgate.netlcms.cz |
Enantiomeric Stability in Environmental Matrices
The stability of fluxametamide enantiomers in various environmental matrices, including solvents, soils, and crops, is crucial for assessing their environmental fate and potential risks. Studies indicate that under field conditions, the dissipation of fluxametamide in matrices such as cabbage, Chinese cabbage, and soil occurs in a non-enantioselective manner researchgate.netioz.ac.cnnih.govacs.orgresearchgate.net. Furthermore, investigations into the stability of fluxametamide enantiomers in common solvents have shown no observed isomerization, suggesting that the enantiomeric composition remains largely unchanged in these conditions ioz.ac.cn. This stability profile is important for predicting the environmental behavior and persistence of the compound.
Compound List:
Fluxametamide
S-(+)-Fluxametamide
R-(-)-Fluxametamide
Rac-Fluxametamide
Non Human Organismal Metabolism and Biotransformation
Metabolic Pathways and Metabolite Identification in Mammalian Models (e.g., Rat)
In mammalian systems, such as the rat, orally administered fluxametamide is absorbed and subsequently metabolized through several key processes. regulations.gov While a significant portion of the compound is eliminated unchanged, particularly via the feces, the absorbed portion undergoes extensive biotransformation. regulations.gov Studies have identified more than eight metabolites in rats. regulations.gov The primary metabolic pathways include hydroxylation, ring cleavage, and hydrolysis of the side-chain. regulations.govregulations.gov
A principal metabolic route for fluxametamide in rats involves the structural modification of its core rings. regulations.gov This includes the hydroxylation of the dichlorobenzene ring, a common detoxification reaction that increases the water solubility of the compound to facilitate excretion. regulations.gov Concurrently, cleavage of the isoxazoline (B3343090) ring occurs, breaking down this key heterocyclic structure. regulations.govregulations.gov These two processes represent significant steps in the breakdown of the parent molecule within the mammalian system. regulations.gov
Similar to the metabolic process observed in plants, sequential hydrolysis of the side-chain moiety on the methylbenzene ring is another key pathway in rats. regulations.gov This process leads to the formation of several metabolites, including those designated as CM-2, CM-3, and CM-4, which have also been identified in plant metabolism studies. regulations.gov The characterization of these metabolites confirms that side-chain hydrolysis is a conserved pathway across different biological systems. regulations.gov
Plant Metabolism and Residue Profiles (e.g., Cabbage, Chinese Cabbage, Eggplant, Lettuce, Radish, Strawberry, Tea)
Metabolism studies in a variety of plants, including radish, lettuce, strawberry, and eggplant, have been conducted to understand the nature of the residue following the application of fluxametamide. regulations.gov The primary metabolic pathway identified in these plants is the sequential hydrolysis of the side chain attached to the methylbenzene ring. regulations.govregulations.gov This process yields the metabolites CM-2, CM-3, and CM-4. regulations.gov However, in all tested plant commodities, the parent fluxametamide compound consistently constitutes the major portion of the residue. regulations.govregulations.gov
Radish: In radish, fluxametamide was the main residue found in both tops and roots. regulations.gov Minor quantities of metabolites CM-2 and CM-3 were detected primarily in the tops. regulations.gov
Table 1: Residue Profile of Fluxametamide in Radish
| Component | Matrix | Residue Level (% TRR) | Residue Level (ppm) |
|---|---|---|---|
| Fluxametamide | Tops | 96.4 - 98.4 | 3.86 - 9.65 |
| Fluxametamide | Roots | 74.1 - 95.8 | 0.012 - 0.051 |
| Metabolite CM-2 | Tops | ≤1.4 | 0.034 - 0.092 |
| Metabolite CM-3 | Tops | ≤1.1 | 0.022 - 0.064 |
| Metabolite CM-3 | Roots | ≤0.7 | <0.001 |
Lettuce: Similar to other plants, fluxametamide was the major residue in lettuce, accounting for over 96% of the total residue. regulations.gov Metabolites CM-2, CM-3, and a minor amount of CM-4 were also identified. regulations.gov
Table 2: Residue Profile of Fluxametamide in Lettuce
| Component | Residue Level (% TRR) | Residue Level (ppm) |
|---|---|---|
| Fluxametamide | 96.3 - 99.2 | 1.34 - 2.02 |
| Metabolite CM-2 | ≤1.9 | ≤0.039 |
| Metabolite CM-3 | ≤0.9 | ≤0.016 |
| Metabolite CM-4 | 0.1 | 0.001 |
Strawberry and Eggplant: The metabolism in strawberry involves the sequential hydrolysis of the side chain to produce metabolites CM-2 and CM-3. regulations.gov In eggplant, the metabolic pathway is similar, with fluxametamide as the principal residue and minor amounts of metabolites CM-2, CM-3, and CM-4 also being found. regulations.gov
Cabbage and Chinese Cabbage: Studies on the dissipation of fluxametamide in cabbage and Chinese cabbage under field conditions have been conducted. researchgate.netacs.org While specific metabolite profiles for these crops are not detailed in the available literature, the metabolic pathway is expected to be consistent with that of other leafy vegetables like lettuce, involving side-chain hydrolysis.
Tea: The understanding of the residue nature of fluxametamide in tea is supported by the metabolism studies conducted on radish, lettuce, strawberry, and eggplant. regulations.gov These studies are considered adequate to determine the residue profile for tea, for which a tolerance has been recommended to harmonize with international standards. regulations.govregulations.gov
Comparative Metabolism Across Biological Systems
A comparison of metabolic pathways reveals both similarities and key differences between mammalian and plant systems. regulations.gov
In Plants: The metabolism of fluxametamide is qualitatively similar across the different crops studied (radish, lettuce, strawberry, and eggplant). regulations.gov The predominant pathway is the sequential hydrolysis of the side chain on the methylbenzene ring, which results in the formation of minor metabolites CM-2, CM-3, and CM-4. regulations.gov The parent compound, fluxametamide, remains the major component of the total residue. regulations.gov
In Mammals (Rats): The metabolic processes in rats are more complex. regulations.gov While rats also exhibit the side-chain hydrolysis pathway seen in plants, they employ additional and more extensive metabolic routes. regulations.gov These include the hydroxylation of the dichlorobenzene ring and the cleavage of the isoxazoline ring, which are not observed as major pathways in plants. regulations.gov
This comparison indicates that while the side-chain hydrolysis is a shared biotransformation process, mammals possess a broader enzymatic capability to degrade fluxametamide, leading to a more diverse array of metabolites. regulations.gov
Environmental Fate and Transport Dynamics
Degradation Pathways in Terrestrial and Aquatic Environments
The degradation of Fluxametamide in the environment is influenced by various biotic and abiotic factors. Research has investigated its stability and breakdown under different conditions, although specific quantitative data for all environmental compartments remains limited in the retrieved literature.
Soil Dissipation and Persistence under Aerobic and Anaerobic Conditions
Studies have indicated that the chiral configuration of Fluxametamide enantiomers remains stable in soils under both aerobic and anaerobic conditions during laboratory incubation periods of up to 120 days ioz.ac.cn. Furthermore, it has been observed that in anaerobic soils, both enantiomers degrade at similar rates publications.gc.ca. While this suggests a degree of stability and non-enantioselective degradation in anaerobic soil environments, specific quantitative data regarding the half-lives (e.g., DT50 values) for Fluxametamide's dissipation under aerobic or anaerobic soil conditions were not detailed in the provided search results.
Photolytic Degradation Kinetics
Photolysis, the degradation of a compound by light, is a significant environmental fate process. Research has examined the photolytic stability of Fluxametamide enantiomers in various test solutions. The photolysis half-lives were reported to range from 7.8 to 150.7 hours in these solutions ioz.ac.cn. The rate of dissipation in these test solutions varied depending on the solvent, with the order of dissipation being 0.05% (w/v) Triton X-100 aqueous solution > acetonitrile (B52724) (ACN) > isopropanol (B130326) (IPA) > methanol (B129727) (MeOH) > N,N-dimethylformamide (DMF) > acetone (B3395972) ioz.ac.cn. However, specific photolytic degradation kinetics under actual environmental conditions, such as in surface waters or on soil surfaces, were not detailed in the provided literature.
Enantioselective and Non-Enantioselective Environmental Dissipation
A key aspect of Fluxametamide's environmental behavior relates to its chiral nature. Research has investigated whether its dissipation in environmental matrices is enantioselective, meaning if one enantiomer degrades faster than the other.
Field studies examining the dissipation of Fluxametamide in cabbage, Chinese cabbage, and soil have consistently shown that the process is nonenantioselective ioz.ac.cnpublications.gc.caherts.ac.ukresearchgate.net. This indicates that both the R-(-) and S-(+) enantiomers degrade at similar rates under these conditions. Laboratory studies further support this by finding no interconversion or enantioselective degradation of Fluxametamide enantiomers in representative soils under aerobic and anaerobic conditions ioz.ac.cn. The stability of the enantiomers' configurations in various solvents during photodegradation and in soils under laboratory conditions has also been verified ioz.ac.cnherts.ac.uk.
Sorption and Leaching Potential in Soil and Sediment Systems
The movement of a pesticide through soil and its potential to leach into groundwater or be transported via runoff is largely determined by its sorption characteristics. Sorption refers to the binding of a chemical to soil particles, which is often quantified by coefficients such as the soil adsorption coefficient (Koc) or the soil-water distribution coefficient (Kd).
Based on the provided search results, specific quantitative data for Fluxametamide's sorption coefficients (Koc or Kd) and its associated leaching potential (e.g., GUS index) were not found herts.ac.uk. While the general principles of how Koc influences mobility are understood—higher Koc values indicating stronger adsorption and lower mobility chemsafetypro.comucanr.edu—specific values for Fluxametamide were not available in the retrieved literature. Consequently, a definitive assessment of its leaching potential and mobility in soil and sediment systems based on these parameters could not be established from the provided information.
Advanced Analytical Methodologies for Residue and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been established as the definitive method for the determination of fluxametamide residues in complex matrices such as agricultural commodities. korseaj.orgkoreascience.kr This technique offers high selectivity and sensitivity, allowing for precise quantification at low concentration levels.
The analytical approach typically involves a reverse-phase chromatographic separation followed by detection using a tandem quadrupole mass spectrometer. korseaj.orgkoreascience.kr Formic acid is often added to the mobile phase to enhance the protonation of the fluxametamide molecule, which improves the ionization response in the positive-ion electrospray ionization (ESI) mode. korseaj.org For regulatory enforcement in the United States, an official LC-MS/MS method, designated as Method NCI-2012-101/NCI-2013-017, is available for the determination of fluxametamide residues in crop commodities. regulations.govfederalregister.gov
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. This ensures that the signal is unique to the target analyte, minimizing interference from the sample matrix. Specific ion transitions are used for quantification and confirmation, enhancing the reliability of the results. regulations.gov
| Parameter | Description | Source |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | korseaj.org |
| Chromatography Column | C18 Reverse-Phase (e.g., Unison UK-C18, 100 x 2 mm, 3 μm) | korseaj.orgkoreascience.kr |
| Mobile Phase | Gradient elution with 0.1% formic acid in acetonitrile (B52724) | korseaj.orgkoreascience.kr |
| Ionization Mode | Positive-ion Electrospray Ionization (ESI+) | korseaj.org |
| Quantification Transition | m/z 474 → 400 | regulations.gov |
| Confirmation Transition | m/z 476 → 402 | regulations.gov |
Sample Preparation and Clean-up Strategies for Complex Matrices
The preparation of samples, particularly from complex agricultural matrices, is a critical step to ensure accurate and reproducible LC-MS/MS analysis. The primary goal is to efficiently extract fluxametamide from the sample while removing interfering co-extractives like pigments, fats, and sugars that can compromise the analytical results. ipbeja.pt
A widely adopted procedure for fluxametamide involves a multi-step process beginning with solvent extraction. korseaj.orgkoreascience.kr Homogenized samples are typically extracted with acetonitrile. korseaj.orgkoreascience.kr This is followed by a liquid-liquid partitioning step, where dichloromethane (B109758) is used to separate the analyte from water-soluble components. korseaj.orgkoreascience.kr For matrices with high oil content, such as hulled rice, n-hexane is used instead of distilled water during the partitioning phase to remove non-polar lipids. korseaj.orgresearchgate.net
To further purify the extract and remove interferences, a clean-up step using solid-phase extraction (SPE) is employed. korseaj.orgkoreascience.kr Research has shown that a silica (B1680970) SPE cartridge is effective for this purpose. The extract is passed through the cartridge, which retains interfering substances, and the purified fluxametamide is then eluted with a mixture of acetone (B3395972) and dichloromethane. korseaj.org This clean-up procedure has been successfully applied to a diverse range of agricultural products, including mandarin, potato, soybean, hulled rice, and red pepper. korseaj.orgkoreascience.kr
The principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile extraction followed by a salting-out step and dispersive SPE (d-SPE) cleanup, are also highly applicable for the analysis of pesticide residues like fluxametamide in food matrices. sigmaaldrich.comchromatographyonline.comresearchgate.net
Method Validation for Academic Research and Regulatory Compliance
Validation is essential to demonstrate that an analytical method is suitable for its intended purpose. apvma.gov.au Methods for fluxametamide analysis have been rigorously validated according to international guidelines, such as those from the Codex Alimentarius Commission (CAC/GL 40), to ensure reliability for both research and regulatory compliance. korseaj.orgkoreascience.kr Key validation parameters include linearity, sensitivity (limits of detection and quantification), accuracy, and precision. woah.org
Linearity : The methods demonstrate excellent linearity, with matrix-matched calibration curves showing a coefficient of determination (r²) greater than 0.99 across the working concentration range. korseaj.orgkoreascience.kr
Sensitivity : The limits of detection (LOD) and quantification (LOQ) are critical for ensuring that residue levels can be measured accurately at or below established maximum residue limits (MRLs). For various agricultural commodities, the LOD has been reported as 0.001 mg/kg and the LOQ as 0.005 mg/kg. korseaj.orgkoreascience.kr In other regulatory methods for matrices like lettuce and tea, the LOD was 0.005 ppm and the LOQ was 0.01 ppm. regulations.gov
Accuracy : Accuracy is determined through recovery studies, where samples are fortified with a known amount of the analyte. For fluxametamide, mean average accuracies have been reported in the range of 82.24% to 115.27% across five different agricultural commodities. korseaj.org
Precision : The precision of the method, expressed as the relative standard deviation (RSD), has been shown to be less than 10%, indicating high reproducibility. korseaj.org
| Validation Parameter | Matrix | Finding | Source |
|---|---|---|---|
| Linearity (r²) | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | > 0.99 | korseaj.org |
| LOD | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | 0.001 mg/kg | korseaj.org |
| LOQ | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | 0.005 mg/kg | korseaj.org |
| LOD | Lettuce, Dried Tea | 0.005 ppm | regulations.gov |
| LOQ | Lettuce, Dried Tea | 0.01 ppm | regulations.gov |
| Accuracy (Mean Recovery) | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | 82.24% - 115.27% | korseaj.org |
| Precision (%RSD) | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | < 10% | korseaj.org |
Enantioselective Analytical Techniques
Fluxametamide is a chiral compound, meaning it exists as a pair of non-superimposable mirror images known as enantiomers (S- and R-isomers). acs.orgnih.gov Since enantiomers can exhibit different biological activities, it is important to have analytical methods capable of separating and quantifying them individually. acs.org
Methods for the enantioseparation of fluxametamide have been successfully developed using chiral High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated chromatographically. nih.gov
Studies conducted as part of regulatory submissions have utilized chiral HPLC analysis to investigate the enantiomeric ratio of fluxametamide in metabolism studies. For instance, analysis of [14C]fluxametamide isolated from eggplant and lettuce after a 14-day pre-harvest interval indicated that there was no change in the enantiomeric ratio from the original test substance, which was an approximately 50:50 mixture of the S- and R-enantiomers. regulations.gov This demonstrates the stability of the enantiomeric composition in these plant matrices under the tested conditions. The development of these enantioselective methods is crucial for a more profound understanding of the compound's behavior and activity. acs.orgnih.gov
Broader Academic and Research Implications
Role in Integrated Arthropod Pest Management Systems
Fluxametamide is recognized as a valuable component for integrated pest management (IPM) strategies. Its novel mode of action, acting as a GABA-gated chloride channel antagonist, provides an alternative to existing chemistries, which is crucial for managing insecticide resistance researchgate.netmarketresearchintellect.comacs.org. The lack of cross-resistance with classes like diamides and avermectins makes it an effective tool for rotation programs, helping to preserve the efficacy of other insecticides researchgate.netacs.org.
Furthermore, fluxametamide's selective action, which minimizes harm to beneficial insects and pollinators, aligns perfectly with the principles of IPM, which aim to conserve natural enemies and maintain ecological balance nih.govcymitquimica.com. Studies indicate that sublethal concentrations of fluxametamide can suppress pest reproduction and development, potentially optimizing IPM programs by reducing pest population growth over time researchgate.net. Integrating fluxametamide with other control methods, such as cultural practices and biological control, is recommended for a comprehensive IPM approach acs.org. The ongoing challenge of resistance development in key pests like Plutella xylostella and Spodoptera exigua further emphasizes the need for IPM tactics, including crop rotation and biological control, alongside novel chemical solutions like fluxametamide.
Ecological Selectivity and Non-Target Organism Interactions
Fluxametamide exhibits a favorable ecological profile, particularly concerning its impact on non-target organisms, although specific considerations are necessary for aquatic ecosystems.
Aquatic Organisms: Fluxametamide is classified as acutely and chronically toxic to aquatic life, necessitating careful management to prevent its entry into water bodies. Research on zebrafish (Danio rerio) has shown high acute toxicity and a significant potential for bioconcentration, although the compound was also observed to be rapidly eliminated from the organism. These findings highlight the importance of implementing strict measures to avoid environmental contamination of aquatic ecosystems.
Mammalian Safety: Fluxametamide demonstrates high target-site selectivity for arthropods over mammals. Its antagonistic activity against mammalian GABA receptors and human glycine-gated chloride channels is insignificant, suggesting excellent safety for mammals at the target-site level.
Future Research Directions in Fluxametamide Science
The continued scientific exploration of fluxametamide offers opportunities to enhance its efficacy, safety, and sustainability. Several key areas warrant further investigation:
Enantiomer-Specific Development: Research into the stereoselective bioactivity of fluxametamide enantiomers has revealed that the S-(+)-isomer possesses significantly higher insecticidal potency. Future work could focus on developing and commercializing enantiomerically pure S-(+)-fluxametamide, potentially leading to reduced application rates and improved risk profiles nih.gov. Understanding the precise mechanism of this stereoselective bioactivity through molecular docking and other studies is also a promising avenue nih.gov.
Resistance Monitoring and Mechanisms: While fluxametamide currently shows no significant cross-resistance with many existing insecticide classes, the potential for resistance development in pest populations must be continuously monitored. Research into the molecular mechanisms underlying fluxametamide resistance, particularly in key pests like the fall armyworm (Spodoptera frugiperda), is crucial for developing proactive resistance management strategies researchgate.net.
Sublethal Effects and Population Dynamics: Further studies on the sublethal effects of fluxametamide on pest species are needed to fully understand its impact on population dynamics. Investigating how these effects, such as reduced fecundity or altered development, can be leveraged to optimize IPM programs is an important area of research researchgate.net. Understanding the biochemical responses and detoxification mechanisms to sublethal concentrations could also inform future application guidelines.
Environmental Fate and Ecotoxicology: While generally favorable for pollinators and beneficial insects, detailed research into the environmental persistence, degradation pathways, and long-term ecotoxicological impacts of fluxametamide is warranted. Specific attention should be paid to its effects on aquatic organisms, given its toxicity classification, to refine risk assessments and ensure responsible use.
Novel Formulations and Applications: Innovations in pesticide formulations and delivery systems could further enhance fluxametamide's efficacy and reduce its environmental footprint. Exploring new applications, including its use in industrial pest control, also represents a growing area of interest.
Oxime-Containing Insecticides: Fluxametamide incorporates oxime moieties, placing it within a broader class of oxime-based insecticides. Continued research into structure-activity relationships and operative mechanisms of these compounds could lead to the discovery of next-generation insecticides with improved properties.
By addressing these research directions, the scientific community can further elucidate the full potential of fluxametamide, ensuring its effective and sustainable contribution to global pest management.
Q & A
Q. What is the molecular mechanism of fluxametamide’s insecticidal activity?
Fluxametamide acts as a potent antagonist of insect GABA- and glutamate-gated chloride channels (GluCls). In Musca domestica, it inhibits GABA-induced currents (IC50 = 1.95 nM) and glutamate-induced currents (IC50 = 225 nM), demonstrating high selectivity for insect targets over mammalian receptors. Experimental validation involves electrophysiological assays using Xenopus oocytes expressing recombinant insect channels and comparative toxicity assays in non-target species .
Q. How is fluxametamide’s selectivity for insect vs. mammalian ion channels assessed?
Selectivity is determined via in vitro patch-clamp studies using mammalian GABAA receptors (e.g., rat α1β2γ2 receptors) and glycine receptors (e.g., human α1 GlyCls). Fluxametamide shows negligible inhibition (<10%) at mammalian receptors at concentrations effective in insects, confirming species-specific targeting. Dose-response curves and IC50 comparisons between species are critical for validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate fluxametamide’s resistance risk in pest populations?
Resistance risk assessment involves:
- Life table analysis : Compare net reproductive rate (R0) and mean generation time (T) between susceptible (F0) and fluxametamide-selected (F10) populations. A significant decrease in R0 and T suggests reduced fitness in resistant strains .
- Detoxification enzyme assays : Measure activity levels of cytochrome P450 monooxygenases, glutathione S-transferases, and esterases in resistant vs. susceptible populations to identify metabolic resistance mechanisms .
- Field monitoring : Track LC50 shifts in target pests across multiple generations under semi-field conditions .
Q. What methodologies are used to investigate enantiomer-specific bioactivity and toxicity of fluxametamide?
- Chiral separation : Use high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) to isolate S-(+)- and R-(-)-enantiomers .
- Bioactivity assays : Compare LC50 values of enantiomers against pests (e.g., Plutella xylostella) via leaf-dip or topical application methods. S-(+)-fluxametamide exhibits 52–304× higher activity than the R-(-)-form .
- Molecular docking : Simulate enantiomer binding to insect GABA receptors using software like AutoDock Vina. Grid scores (e.g., -60.12 kcal/mol for S-(+) vs. -56.59 kcal/mol for R-(-)) correlate with bioactivity differences .
Q. How can sublethal effects of fluxametamide on insect life history traits be quantified?
- Transgenerational assays : Expose F0 larvae to sublethal doses (e.g., LC10 or LC30) and track F1 parameters like fecundity, larval development time, and pupal weight. For Plutella xylostella, fluxametamide reduces F1 egg production by 30–40% and prolongs larval stages by 2–3 days .
- Statistical modeling : Use ANOVA to analyze variance in life table parameters and Cox proportional hazards models to assess survival trends .
Q. What approaches are recommended for assessing fluxametamide’s environmental risk in aquatic ecosystems?
- Bioconcentration studies : Expose Danio rerio to fluxametamide (e.g., 0.0314 mg/L) for 14 days, followed by a 10-day depuration phase. Calculate bioconcentration factors (BCFss) using LC-MS/MS tissue analysis. BCFss values >1,000 indicate high bioaccumulation .
- Acute toxicity tests : Determine 96-hour LC50 in fish (e.g., 0.15 mg/L for D. rerio) and correlate with environmental concentrations using probabilistic risk models .
Q. How should fluxametamide’s interaction with Bt crops be evaluated for integrated pest management (IPM)?
- Field trials : Co-apply fluxametamide with Bt maize and monitor pest mortality (e.g., Spodoptera frugiperda) over multiple seasons. Use Abbott’s formula to correct for natural mortality .
- Resistance synergy analysis : Test cross-resistance patterns between fluxametamide and Bt toxins (e.g., Cry1Ab) via diet-overlay bioassays. Synergistic ratios >2 suggest compatibility in IPM .
Methodological Notes
- Data reporting : Follow FAO/WHO guidelines for insecticide bioassays, including 95% confidence intervals for LC50 values and explicit documentation of solvent controls .
- Ethical compliance : Adhere to OECD Test No. 203 (fish acute toxicity) and OECD 211 (daphnia reproduction) for ecotoxicological studies .
- Statistical tools : Use R packages (e.g.,
drcfor dose-response curves,survivalfor life table analysis) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
